

# Statistical Validation of Arm-210's Effect on Muscle Fatigue: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Arm-210

Cat. No.: B15191172

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Arm-210** (also known as S48168), a novel therapeutic agent, and its effect on muscle fatigue, with a focus on its application in Ryanodine Receptor 1-Related Myopathies (RYR1-RM). The performance of **Arm-210** is compared with other therapeutic alternatives targeting the ryanodine receptor, supported by available experimental data.

## Executive Summary

**Arm-210**, a Rycal class small molecule, acts as a stabilizer of the ryanodine receptor (RyR1), addressing the underlying pathology of intracellular calcium leaks that contribute to muscle fatigue and weakness in RYR1-RM. A recent Phase 1b clinical trial has demonstrated its safety and preliminary efficacy in reducing fatigue and improving muscle strength in patients with RYR1-RM. This guide will delve into the quantitative data from this trial and compare it with data from other RyR1-targeting agents, namely dantrolene and the 1,4-benzothiazepine derivative JTV-519.

## Comparative Data on Arm-210 and Alternatives

The following tables summarize the available quantitative data for **Arm-210** and its comparators. It is important to note that the data are derived from studies with different designs, patient populations, and endpoints, which should be taken into consideration when making direct comparisons.

Table 1: Quantitative Efficacy Data on Muscle Fatigue

| Compound         | Study Population                                                                  | Dosage                        | Duration                       | Primary Fatigue Outcome Measure      | Results                                                                   |
|------------------|-----------------------------------------------------------------------------------|-------------------------------|--------------------------------|--------------------------------------|---------------------------------------------------------------------------|
| Arm-210 (S48168) | Adults with RYR1-RM (n=4 in high dose group)                                      | 200 mg/day                    | 29 days                        | PROMIS-Fatigue Scale                 | 3 out of 4 participants reported improvement in fatigue. [1][2]           |
| Dantrolene       | Malignant Hyperthermia Susceptible (MHS) patients with myopathic symptoms (n=164) | Median 50 mg/day (responders) | 8 weeks (for initial response) | Patient-reported improvement         | 32 out of 142 responding patients reported improvement in fatigue. [3][4] |
| JTV-519          | Wild-type mice with heart failure                                                 | 0.5 mg/kg/hr via osmotic pump | 28 days                        | Time to 50% fatigue of soleus muscle | 25.3 ± 2.3 s (JTV-519) vs. 19.7 ± 3.3 s (placebo). [5]                    |

Table 2: Quantitative Efficacy Data on Muscle Strength

| Compound            | Study Population                             | Dosage     | Duration | Primary Strength Outcome Measure                             | Results                                                                                                          |
|---------------------|----------------------------------------------|------------|----------|--------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Arm-210<br>(S48168) | Adults with RYR1-RM (n=4 in high dose group) | 200 mg/day | 29 days  | Medical Research Council (MRC) grading of shoulder abduction | Trend towards improved proximal muscle strength.[6][7]                                                           |
| Dantrolene          | N/A                                          | N/A        | N/A      | N/A                                                          | Data on muscle strength improvement in a comparable context is not readily available in the reviewed literature. |
| JTV-519             | N/A                                          | N/A        | N/A      | N/A                                                          | Data on muscle strength improvement in a comparable context is not readily available in the reviewed literature. |

# Experimental Protocols

## Arm-210 Phase 1b Clinical Trial Protocol

- Study Design: An open-label, dose-escalation Phase 1b trial.[6]
- Participants: Ambulatory adults with genetically confirmed RYR1-RM.[1]
- Intervention: Participants received either 120 mg or 200 mg of **Arm-210** (S48168) daily for 29 days.[1][2]
- Primary Endpoint: Safety and tolerability.[1]
- Exploratory Endpoints:
  - Patient-Reported Outcomes Measurement Information System (PROMIS)-Fatigue Scale: A standardized, patient-reported outcome measure assessing the experience and impact of fatigue. T-scores are calculated with a mean of 50 and a standard deviation of 10 in the general population; higher scores indicate greater fatigue.[8][9][10][11]
  - Medical Research Council (MRC) Scale for Muscle Strength: A semi-quantitative scale used to assess muscle strength on a scale of 0 (no contraction) to 5 (normal power). It is a widely used clinical tool for manual muscle testing.[12][13][14]

## Dantrolene Retrospective Cohort Study

- Study Design: A retrospective database review of patients treated between 1994 and 2018. [3]
- Participants: Malignant Hyperthermia Susceptible (MHS) patients with myopathic symptoms such as myalgia, fatigue, or episodic rhabdomyolysis.[3]
- Intervention: Oral dantrolene, with a median daily dose of 50 mg for responders.[3]
- Outcome Assessment: Patient-reported clinical improvement after 8 weeks of treatment. Non-responders were defined as those with intolerable adverse effects or no reported improvement.[3]

## JTV-519 Preclinical Study in a Heart Failure Mouse Model

- Study Design: A preclinical study in a wild-type mouse model of heart failure induced by myocardial infarction.
- Intervention: Treatment with JTV-519 (0.5 mg/kg/hr) or placebo via implantable osmotic pumps for 28 days.[\[5\]](#)
- Fatigue Measurement: Ex vivo assessment of the time to 50% fatigue in the soleus muscle.  
[\[5\]](#)

## Ex Vivo Measurement of Sarcoplasmic Reticulum (SR) Ca<sup>2+</sup> Leak

- Principle: To quantify the uncontrolled leak of calcium ions from the sarcoplasmic reticulum, a key pathological feature in RYR1-RM.
- Methodology:
  - Muscle Biopsy: A small sample of muscle tissue is obtained from the patient.
  - Fiber Permeabilization: The muscle fibers are chemically permeabilized to allow controlled access to the intracellular environment.
  - Fluorescent Ca<sup>2+</sup> Indicators: The permeabilized fibers are loaded with a fluorescent Ca<sup>2+</sup> indicator (e.g., Fluo-5N) that is entrapped within the SR.
  - SERCA Inhibition: The Sarco/endoplasmic reticulum Ca<sup>2+</sup>-ATPase (SERCA) pump is inhibited using a specific inhibitor like thapsigargin to prevent Ca<sup>2+</sup> reuptake into the SR.
  - Confocal Microscopy: The change in fluorescence of the Ca<sup>2+</sup> indicator within the SR is monitored over time using confocal line-scan microscopy. A decrease in fluorescence indicates Ca<sup>2+</sup> leaking out of the SR.[\[15\]](#)[\[16\]](#)
  - Quantification: The rate of fluorescence decay is used to quantify the SR Ca<sup>2+</sup> leak.[\[15\]](#)  
[\[16\]](#)

## Signaling Pathways and Mechanisms of Action

The primary mechanism of action for **Arm-210**, dantrolene, and JTV-519 involves the modulation of the ryanodine receptor 1 (RyR1), a calcium release channel on the sarcoplasmic reticulum that is crucial for excitation-contraction coupling in skeletal muscle.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of normal muscle contraction.

In RYR1-related myopathies, mutations in the RYR1 gene lead to "leaky" RyR1 channels, causing a continuous, unregulated leakage of Ca<sup>2+</sup> from the SR into the myoplasm. This depletes SR Ca<sup>2+</sup> stores, impairs muscle contraction, and activates calcium-dependent degradation pathways, ultimately leading to muscle weakness and fatigue.[7][17]



[Click to download full resolution via product page](#)

**Figure 2:** Pathophysiological cascade in RYR1-related myopathy.

**Arm-210** and its alternatives aim to counteract this pathological Ca<sup>2+</sup> leak through different modulatory actions on the RyR1 channel.



[Click to download full resolution via product page](#)

**Figure 3:** Mechanisms of action of **Arm-210** and its comparators on the RyR1 channel.

- **Arm-210 (Rycal):** As a Rycal, **Arm-210** is a ryanodine receptor stabilizer. It is an allosteric modulator that preferentially binds to the "leaky" conformation of the RyR1 channel, repairing the defect and reducing the pathological Ca<sub>2+</sub> leak.[6][7]
- **Dantrolene:** This muscle relaxant directly inhibits the RyR1 channel, reducing Ca<sub>2+</sub> release from the sarcoplasmic reticulum.[3][18][19] It has been shown to be effective in treating symptoms of myalgia and fatigue in patients with RYR1-related myopathies.[3][20]
- **JTV-519 (and S-107):** These 1,4-benzothiazepine derivatives act by enhancing the binding of the stabilizing protein calstabin-1 (FKBP12) to the RyR1 channel.[2][21][22] This stabilization helps to prevent the Ca<sub>2+</sub> leak and has been shown to improve skeletal muscle function and resistance to fatigue in preclinical models.[5]

## Conclusion

**Arm-210** shows promise as a targeted therapy for muscle fatigue in RYR1-related myopathies by directly addressing the underlying pathophysiology of leaky RyR1 channels. The preliminary data from the Phase 1b trial are encouraging, with reported improvements in fatigue and a trend towards increased muscle strength at the 200 mg/day dose.

While direct comparative efficacy data is limited, other RyR1-targeting agents like dantrolene and the 1,4-benzothiazepine derivative JTV-519 have also demonstrated a potential to mitigate muscle fatigue through their respective mechanisms of action. The retrospective nature of the dantrolene study and the preclinical context of the JTV-519 data highlight the need for further rigorous, controlled clinical trials to definitively establish the comparative efficacy of these compounds.

Future research, including the planned Phase 2 trial for **Arm-210**, will be crucial in providing more robust statistical validation of its effect on muscle fatigue and in clarifying its position relative to other potential therapeutic options for patients with RYR1-related myopathies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Dantrolene for Myopathic Symptoms in Malignant Hyperthermia–Susceptible Patients: A 25-Year Retrospective Cohort Study of Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Dantrolene for Myopathic Symptoms in Malignant Hyperthermia-Susceptible Patients: A 25-Year Retrospective Cohort Study of Adverse Effects and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]
- 7. ARMGO Pharma Publishes Positive Phase 1b Trial Results of Rycal® ARM210 for the Treatment of Ryanodine Receptor 1 Related Myopathies - BioSpace [biospace.com]
- 8. fda.gov [fda.gov]
- 9. healthmeasures.net [healthmeasures.net]
- 10. healthmeasures.net [healthmeasures.net]
- 11. healthmeasures.net [healthmeasures.net]
- 12. billingsclinic.com [billingsclinic.com]
- 13. Muscle Strength Grading - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. oml search results details [oml.eular.org]
- 15. Regulation of sarcoplasmic reticulum Ca<sup>2+</sup> leak by cytosolic Ca<sup>2+</sup> in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying sarcoplasmic reticulum Ca<sup>2+</sup>-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Dantrolene inhibition of ryanodine receptor Ca<sup>2+</sup> release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dantrolene inhibition of sarcoplasmic reticulum Ca<sup>2+</sup> release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral Dantrolene Reduces Myalgia and Hyperckemia in a Child with RYR1-Related Exertional Myalgia/Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Statistical Validation of Arm-210's Effect on Muscle Fatigue: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15191172#statistical-validation-of-arm-210-s-effect-on-muscle-fatigue>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)